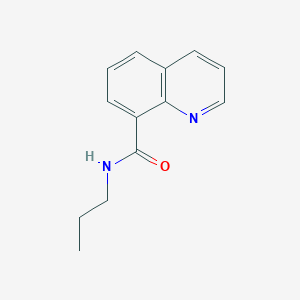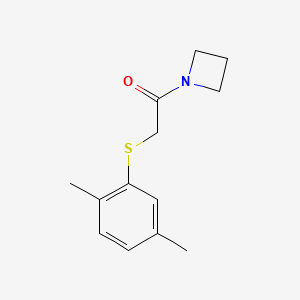
N,N-diethyl-2-hydroxy-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-hydroxy-5-methylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in the 1940s and has since become a popular choice for preventing mosquito bites and other insect-related diseases. DEET is known for its effectiveness, but there are also concerns about its safety and potential side effects. In
Mecanismo De Acción
The exact mechanism of N,N-diethyl-2-hydroxy-5-methylbenzamide's insect-repelling properties is not fully understood, but it is believed to work by interfering with the insects' sense of smell and taste. This compound is thought to mask the scent of carbon dioxide and lactic acid, which are both attractive to mosquitoes and other insects. It may also interfere with the insects' ability to detect other chemicals that are attractive to them.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to humans and other mammals when used as directed. However, there are concerns about its potential to cause skin irritation and other adverse effects. Some studies have suggested that this compound may be absorbed through the skin and into the bloodstream, but the extent of this absorption is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2-hydroxy-5-methylbenzamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to synthesize and is readily available for use in lab experiments. However, there are also limitations to its use, including concerns about its safety and potential side effects. Researchers must take care to use this compound in accordance with recommended guidelines and to monitor for any adverse effects.
Direcciones Futuras
There are many potential future directions for research on N,N-diethyl-2-hydroxy-5-methylbenzamide. One area of interest is the development of new insect repellents that are more effective and safer than this compound. Researchers are also exploring the use of this compound in combination with other insect repellents and the potential for this compound to be used in new applications, such as in agriculture or in the development of new medical treatments. Additionally, there is a need for further research on the potential long-term effects of this compound exposure and the mechanisms underlying its insect-repelling properties.
Métodos De Síntesis
N,N-diethyl-2-hydroxy-5-methylbenzamide can be synthesized through a multi-step process starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting product is then reacted with diethylamine to yield N,N-diethyl-3-methylbenzamide, which is then oxidized to this compound using potassium permanganate and sulfuric acid.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-hydroxy-5-methylbenzamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. It is commonly used in commercial insect repellents and is also used in military and public health settings to prevent insect-borne diseases.
Propiedades
IUPAC Name |
N,N-diethyl-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(15)10-8-9(3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZLUVRRQMBWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)





![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)
